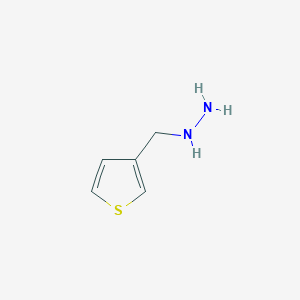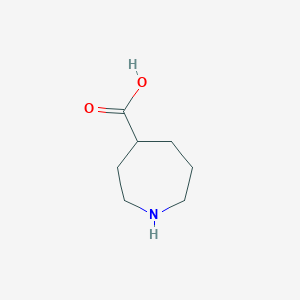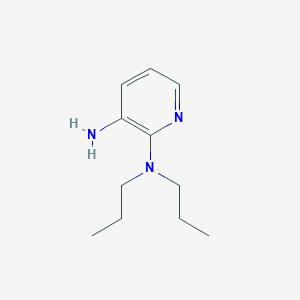
N2,N2-Dipropylpyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for N2,N2-Dipropylpyridine-2,3-diamine were not found, similar compounds have been synthesized through various methods. For instance, 2,2-dimethylpropane-1,3-diamine is accessible through the reduction of 1,3-dinitro-2,2-dimethylpropane with iron . Another method involves the demetalation of its dichloro Zn (II) complex .Scientific Research Applications
1. Catalysis in Biodiesel Production
Diamines with neighboring nitrogen atoms, such as N2,N2-Dipropylpyridine-2,3-diamine, are used as base organocatalysts in the transesterification of oils for biodiesel production. These diamines demonstrate efficient catalytic activity due to their steric ability to abstract and release protons during the transesterification process (Cerro-Alarcón et al., 2010).
2. Synthesis of Heterocycles
In the synthesis of novel heterocycles, diamines like N2,N2-Dipropylpyridine-2,3-diamine are instrumental. They react with various silanes to form six-membered and five-membered rings, essential for producing cyclic aminosubstituted monosilanes and other cyclic disilanes. These compounds are characterized by multi-nuclear NMR, IR, and mass spectroscopy, and their structures are often confirmed by X-ray diffraction analysis (Knopf et al., 2004).
3. Phosphorescent Sensors for Nitric Oxide
Rhenium(I) polypyridine complexes functionalized with diaminoaromatic moieties, such as N2,N2-Dipropylpyridine-2,3-diamine, have been developed as phosphorescent sensors for nitric oxide (NO). These complexes, upon interaction with NO, show a significant enhancement in emission, making them suitable for applications like intracellular NO sensing (Choi et al., 2013).
4. Electroluminescent Devices
Certain pyridylamines, including derivatives of N2,N2-Dipropylpyridine-2,3-diamine, have been synthesized for use in electroluminescent devices. These compounds exhibit intense blue color emission upon UV irradiation, making them suitable for application in such devices (Chen et al., 2001).
properties
IUPAC Name |
2-N,2-N-dipropylpyridine-2,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-3-8-14(9-4-2)11-10(12)6-5-7-13-11/h5-7H,3-4,8-9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVZLYRKLVRUEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=CC=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N2-Dipropylpyridine-2,3-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

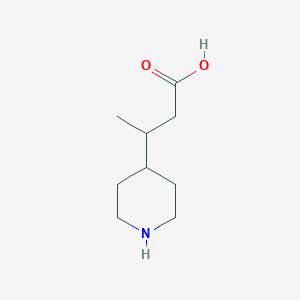

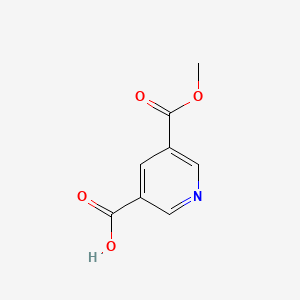

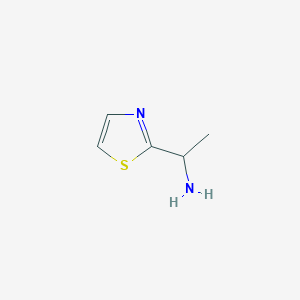


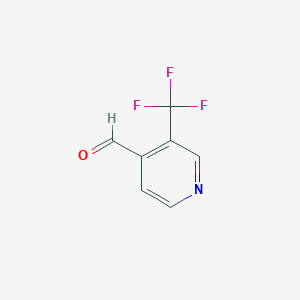
![8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1319752.png)
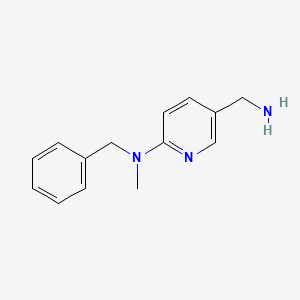
![2-Chloro-N-[2-(dimethylamino)ethyl]nicotinamide](/img/structure/B1319767.png)
